molecular formula C22H23BrN4O3 B11231106 N-(4-{2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

N-(4-{2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B11231106
M. Wt: 471.3 g/mol
InChI Key: UPIASWBLJGVOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide is a complex organic compound with the following chemical formula:

C23H24BrN5O3\text{C}_{23}\text{H}_{24}\text{BrN}_5\text{O}_3C23​H24​BrN5​O3​

.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-aminobenzoyl chloride with 4-bromo-3,5-dimethylaniline, followed by cyclization with an appropriate reagent to form the quinoxaline ring. The final step involves N-methylation of the amide group.

Reaction Conditions:

    Step 1: Condensation of 2-aminobenzoyl chloride with 4-bromo-3,5-dimethylaniline.

    Step 2: Cyclization to form the quinoxaline ring.

    Step 3: N-methylation of the amide group.

Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts are used.

    Major Products: The specific products depend on reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Explored for drug development.

    Industry: May have applications in materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Include other quinoxalines or amides.

Properties

Molecular Formula

C22H23BrN4O3

Molecular Weight

471.3 g/mol

IUPAC Name

N-[4-[2-(4-bromo-3,5-dimethylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C22H23BrN4O3/c1-5-19(29)26(4)21-22(30)27(17-9-7-6-8-16(17)25-21)12-18(28)24-15-10-13(2)20(23)14(3)11-15/h6-11H,5,12H2,1-4H3,(H,24,28)

InChI Key

UPIASWBLJGVOIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C(=C3)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.